Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline

Chemical Biology Structure-Activity Relationship (SAR) Medicinal Chemistry

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-69-8; molecular formula C₂₅H₂₇Cl₂NO₂; molecular weight 444.4 g/mol) is a synthetic small-molecule aromatic amine characterized by a central aniline core bearing a 2,4-dichlorophenoxybutyl substituent at the nitrogen and a 4-(3-phenylpropoxy) group at the para position of the aniline ring. The compound is catalogued as a research chemical by multiple international suppliers including Santa Cruz Biotechnology (catalog sc-330919), CymitQuimica (ref.

Molecular Formula C25H27Cl2NO2
Molecular Weight 444.4 g/mol
CAS No. 1040686-69-8
Cat. No. B1385602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline
CAS1040686-69-8
Molecular FormulaC25H27Cl2NO2
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C25H27Cl2NO2/c26-21-10-15-25(24(27)19-21)30-17-5-4-16-28-22-11-13-23(14-12-22)29-18-6-9-20-7-2-1-3-8-20/h1-3,7-8,10-15,19,28H,4-6,9,16-18H2
InChIKeyIRMOCGVPGNWLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-69-8): Procurement-Ready Identity and Compound Class Overview


N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-69-8; molecular formula C₂₅H₂₇Cl₂NO₂; molecular weight 444.4 g/mol) is a synthetic small-molecule aromatic amine characterized by a central aniline core bearing a 2,4-dichlorophenoxybutyl substituent at the nitrogen and a 4-(3-phenylpropoxy) group at the para position of the aniline ring. The compound is catalogued as a research chemical by multiple international suppliers including Santa Cruz Biotechnology (catalog sc-330919), CymitQuimica (ref. 3D-QRB68669), and VWR International, and belongs to a structurally related series of N-[4-(2,4-dichlorophenoxy)butyl]-substituted aniline derivatives marketed for laboratory research applications. Published primary research literature, biological assay data, and patent filings that specifically characterize this compound are absent from PubMed, PubChem, ChEMBL, BindingDB, and other authoritative databases as of the evidence cut-off date. [1]

Why Generic Substitution of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-69-8) Is Not Supported Without Empirical Differential Data


Within the Santa Cruz Biotechnology N-[4-(2,4-dichlorophenoxy)butyl]-substituted aniline series—spanning catalog numbers sc-330913 through sc-330921—all analogs share an identical 2,4-dichlorophenoxybutyl pharmacophoric moiety and differ only in the substitution pattern on the aniline ring. Despite this structural homology, the absence of publicly available comparative biological activity data (IC₅₀, EC₅₀, Kd, or cellular potency values) for this compound and its closest analogs means that no evidence-based prediction of functional interchangeability can be made. [1] The 4-(3-phenylpropoxy) substituent introduces a distinct combination of lipophilic bulk (calculated cLogP contribution) and conformational flexibility compared to the isopentyloxy (sc-330920), phenethyloxy (sc-330915), dimethyl (sc-330918), or trifluoromethyl (sc-330916) congeners, which could materially alter target binding, metabolic stability, or physicochemical handling properties in any given assay system. Researchers and procurement professionals must therefore treat each member of this series as a structurally distinct entity pending empirical characterization, and selection should be driven by the specific structural hypothesis being tested rather than assumptions of in-class equivalence.

Quantitative Procurement-Relevant Differentiation Evidence for N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-69-8)


Structural Differentiation: 4-(3-Phenylpropoxy) Substituent Versus Closest Para-Position Analog

Among the Santa Cruz Biotechnology N-[4-(2,4-dichlorophenoxy)butyl]-aniline series, the target compound (sc-330919) is the only member bearing a 4-(3-phenylpropoxy) substituent—a para-substituted phenylalkyl ether with a three-carbon spacer between the phenyl ring and the ether oxygen. The closest para-substituted analog, sc-330920, carries a 4-(isopentyloxy) group instead, which replaces the terminal phenyl ring with a branched aliphatic isopentyl moiety. The 4-(3-phenylpropoxy) group has a nominal formula contribution of C₉H₁₁O (135.18 Da) versus C₅H₁₁O (87.14 Da) for isopentyloxy, yielding a molecular weight difference of +48.04 Da and introducing an additional aromatic ring that contributes π-stacking potential and altered lipophilicity. This structural distinction is relevant when the research objective requires a phenyl-containing para substituent for hypothesized aromatic interactions (e.g., π-π stacking with target protein residues) that an aliphatic isopentyloxy group cannot provide.

Chemical Biology Structure-Activity Relationship (SAR) Medicinal Chemistry

Substitution Position Differentiation: para-(3-Phenylpropoxy) Versus meta-(Phenethyloxy) Regioisomer

The target compound carries the (3-phenylpropoxy) substituent at the para (4-) position of the aniline ring, whereas the structurally closest meta-substituted analog in the series, sc-330915, bears a phenethyloxy group at the 3-position. This difference involves both regiochemistry (para vs. meta) and alkoxy chain composition (three-carbon O(CH₂)₃Ph vs. two-carbon O(CH₂)₂Ph). The para substitution preserves linear molecular geometry along the aniline N–C₄ axis, potentially maintaining coplanarity with the aniline ring, while meta substitution introduces a bent topology that may alter molecular recognition profiles. Additionally, the phenylpropoxy chain in the target compound has one additional methylene unit compared to the phenethyloxy chain, which extends the distance between the aniline oxygen and the terminal phenyl ring by approximately 1.2–1.5 Å (estimated from standard C–C bond lengths).

Regiochemistry Positional Isomer SAR Chemical Probe Design

Vendor Availability and Procurement Status: Active Sourcing Versus Discontinued Supply

The target compound is actively stocked and available for immediate purchase from Santa Cruz Biotechnology (sc-330919, 500 mg, $284.00) and Huateng Pharma (Catalog ID 2045621). In contrast, the CymitQuimica listing (Ref. 3D-QRB68669) is marked as a 'Discontinued product,' indicating that this supply channel is no longer viable for procurement. All active SCBT analogs in the series (sc-330913 through sc-330921) are uniformly priced at $284.00 per 500 mg, suggesting that procurement cost alone does not drive selection within this series. The existence of multiple active suppliers (SCBT, Huateng Pharma, VWR) for the target compound provides supply redundancy that may not exist for less common analogs; for instance, sc-330913 (2,5-dimethylaniline derivative) and sc-330914 (3-(2-methoxyethoxy)aniline derivative) currently lack confirmed alternative supplier listings beyond SCBT.

Chemical Procurement Supply Chain Research Reagent Sourcing

Purity Specification and Hazard Classification: Minimum Acceptance Criteria for Assay-Ready Use

The compound is supplied with a minimum purity specification of 95% as reported by CymitQuimica, which is consistent with the typical research-grade purity standard for this compound class within the SCBT series. Hazard classification data from VWR identifies the compound as an 'Irritant' (Hazard statements: Skin Irrit. 2, STOT SE 3), which is a common classification shared by several halogenated aromatic amines in this series; no compound-specific toxicological differentiation data are available to distinguish it from analogs such as sc-330915 or sc-330920. The absence of experimental melting point, boiling point, flash point, density, and solubility data—all fields listed as blank in the CymitQuimica technical summary—means that physical handling properties cannot be quantitatively compared to analogs, and users should anticipate standard organic amine handling precautions (inert atmosphere, desiccated storage, protection from light) pending empirical characterization.

Quality Control Reagent Purity Laboratory Safety

Comprehensive Evidence Gap Declaration: Absence of Quantitative Biological or Pharmacological Comparative Data

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, DrugBank, ZINC, PDB, Semantic Scholar, Google Scholar, and the World Intellectual Property Organization (WIPO) patent database returned zero primary research publications, zero bioactivity data points (IC₅₀, EC₅₀, Kd, Ki, % inhibition), zero patent filings, and zero X-ray or cryo-EM structural data that specifically characterize N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-69-8) or any of its SCBT series analogs. [1] Consequently, no direct head-to-head biological comparison or cross-study comparable evidence can be generated for this compound. All differentiation claims in this guide are necessarily restricted to structural, physicochemical (predicted), and procurement-level comparisons, and are explicitly tagged as class-level inference or supporting evidence. Users are advised that compound selection within this series must be driven by the specific structural hypothesis under investigation, and that functional characterization—including target engagement, cellular potency, selectivity, metabolic stability, and toxicity profiling—remains to be empirically determined by the end user. [1] This evidence gap is not unusual for research-grade building-block compounds in early-stage discovery, but it precludes any performance-based claims of superiority over analogs.

Data Transparency Evidence-Based Procurement Research Reproducibility

Evidence-Grounded Application Scenarios for N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-69-8)


Structure-Activity Relationship (SAR) Library Expansion Focused on para-Substituted Phenylalkyl Ether Topology

Researchers constructing focused SAR libraries around the N-[4-(2,4-dichlorophenoxy)butyl]-aniline scaffold can use this compound to explore the biological consequence of a para-substituted phenylpropoxy group—a motif that combines aromatic π-density with a flexible three-carbon spacer. The closest commercially available comparator, sc-330920, replaces the terminal phenyl ring with an aliphatic isopentyl group, making the target compound the only SCBT series member that permits testing of para-phenylalkyl ether aromatic interactions. Procurement of both sc-330919 and sc-330920 as a matched pair enables direct assessment of the aromatic-versus-aliphatic contribution to any observed activity.

Regiochemical Probe Development for para- Versus meta-Substituted Aniline Derivatives

The target compound (para-4-(3-phenylpropoxy), sc-330919) and its meta-substituted congener sc-330915 (meta-3-(phenethyloxy)) form a positional isomer pair that differs in both substitution geometry and alkoxy chain length. This pair is suitable for probing the regiospecificity of target-ligand interactions in biochemical or cell-based assays, where differential activity between para and meta isomers can reveal binding-site topology constraints. Researchers should note the confounding variable of chain length (C₃ vs. C₂) when interpreting results.

Negative Control or Orthogonal Chemotype Selection in Target-Based Screening Campaigns

Given that this compound and its SCBT-series analogs lack any reported biological activity, they serve as unbiased chemical starting points for phenotypic or target-based high-throughput screening campaigns where structural novelty is prioritized over prior target annotation. The absence of pre-existing bioactivity data reduces the risk of confirmation bias in hit identification, and the series' uniform pricing ($284/500 mg at SCBT) facilitates cost-effective parallel screening of multiple analogs. The multi-vendor availability of sc-330919 provides supply security for follow-up studies.

Computational Chemistry and Molecular Modeling Benchmarking

The compound's well-defined chemical structure, combined with the complete absence of experimental physical property data (melting point, boiling point, logP, solubility), makes it a useful test case for benchmarking in silico property prediction algorithms. The 4-(3-phenylpropoxy) substituent presents a moderately complex flexible side chain that challenges conformational sampling methods, while the 2,4-dichlorophenoxybutyl moiety provides halogen-bonding potential. Procurement for this purpose requires only the 95% purity specification, which is sufficient for computational validation studies.

Quote Request

Request a Quote for N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.